4-Mercaptobenzoic acid
Overview
Description
. It is characterized by the presence of both a thiol group (-SH) and a carboxylic acid group (-COOH) attached to a benzene ring. This compound is notable for its applications in various scientific fields, including chemistry, biology, and materials science .
Mechanism of Action
Target of Action
4-Mercaptobenzoic acid primarily targets metallic surfaces, particularly gold and silver nanostructures . These nanostructures are often used in various applications, including the development of surface-enhanced Raman spectroscopy (SERS) sensors .
Mode of Action
The compound interacts with its targets through the formation of self-assembled monolayers (SAMs) on the metallic surfaces . The thiol group (-SH) in this compound forms a bond with the metal surface, while the carboxylic acid group (-COOH) remains exposed to the environment . This interaction leads to changes in the physical and chemical properties of the metallic surface, enhancing its catalytic activity .
Biochemical Pathways
It is often used as a probe molecule in surface-enhanced raman spectroscopy (sers), a technique used to study molecular structures and their transformations . In this context, this compound can help reveal information about various biochemical reactions and pathways.
Pharmacokinetics
Its molecular weight of 15419 Da suggests that it could be absorbed and distributed in the body
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its applications in surface-enhanced Raman spectroscopy (SERS). The formation of self-assembled monolayers (SAMs) on metallic surfaces enhances the surfaces’ Raman scattering, which can be used to detect and analyze various substances .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and the presence of other ions. For instance, in a detection system, the optimal concentration of this compound and pH were found to be 5 μM and 9, respectively . These conditions allowed this compound to effectively coordinate with low-concentration Cr 3+ ions, leading to a visible colorimetric reaction .
Biochemical Analysis
Biochemical Properties
4-Mercaptobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used to study the interaction of fatty acids with their cognate receptor, GPR120, on the surface of human embryonic kidney cells . The compound forms conjugates with gold nanorods, which are then used as highly sensitive SERS probes to detect these interactions. The nature of these interactions is primarily based on the strong affinity of the sulfanyl group for metal surfaces, which facilitates the formation of stable complexes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in a study involving human embryonic kidney cells, this compound conjugated with gold nanorods was used to detect the interaction of fatty acids with their receptors . This interaction was found to influence the signaling pathways associated with fatty acid metabolism, thereby affecting cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to metal surfaces, forming stable complexes that can be used in various biochemical assays. The compound’s sulfanyl group interacts with metal ions, leading to enzyme inhibition or activation. For instance, in surface-enhanced Raman scattering studies, this compound has been shown to enhance the Raman signals of adsorbed molecules, indicating its role in facilitating charge transfer and electromagnetic enhancement .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied in laboratory settings. The compound is generally stable under standard laboratory conditions, but its effects can change over time. For example, in surface-enhanced Raman spectroscopy studies, the intensity of the Raman signals can vary depending on the duration of exposure and the stability of the metal complexes formed with this compound . Long-term studies have shown that the compound can maintain its activity for extended periods, making it suitable for various biochemical applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at low doses, the compound can effectively interact with target biomolecules without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . These threshold effects highlight the importance of optimizing the dosage for specific applications to avoid potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. For example, in microbial fuel cells, this compound functionalized gold nanoparticles have been used to improve the affinity of the electrodes toward microorganisms, thereby enhancing the metabolic activity of the cells . This interaction with metabolic pathways can influence the overall metabolic flux and metabolite levels in the system.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. For instance, in studies involving gold nanorod conjugates, this compound has been shown to facilitate charge transfer and localization within specific cellular regions . This distribution is crucial for its activity and function in biochemical assays.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, in surface-enhanced Raman scattering studies, this compound has been used to probe the localization of biomolecules within cells, providing insights into their subcellular distribution and interactions . This localization is essential for understanding the compound’s role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Mercaptobenzoic acid can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzoic acid with thiourea, followed by hydrolysis to yield this compound . Another method involves the reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid, which is then converted to this compound through a series of reactions involving diazotization and thiolation .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization .
Chemical Reactions Analysis
Types of Reactions: 4-Mercaptobenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Major Products:
Oxidation: Disulfides (e.g., 4,4’-dithiobisbenzoic acid).
Reduction: Thiol derivatives.
Substitution: Various substituted benzoic acids.
Scientific Research Applications
4-Mercaptobenzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 3-Mercaptobenzoic acid
- Thiosalicylic acid
- 4-Aminothiophenol
- 4-Mercaptophenol
- Mercaptosuccinic acid
- 5-Fluoro-2-mercaptobenzoic acid
- 3-Mercaptopropionic acid
- Methyl thiosalicylate
Comparison: 4-Mercaptobenzoic acid is unique due to the presence of both thiol and carboxylic acid groups, which allows it to form stable self-assembled monolayers and participate in a variety of chemical reactions. This dual functionality makes it particularly valuable in SERS applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
4-sulfanylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2S/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJXSOYPAOSIPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40148036 | |
Record name | 4-Mercaptobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40148036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-36-8 | |
Record name | 4-Mercaptobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1074-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Mercaptobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1074-36-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32022 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Mercaptobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40148036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-MBA forms strong thiolate bonds with gold surfaces, creating self-assembled monolayers (SAMs). [] These SAMs exhibit unique properties depending on the 4-MBA packing density and orientation. For instance, research suggests that the aromatic ring interactions play a significant role in stabilizing adsorbed 4-MBA molecules on gold. []
A: Unlike its interaction with gold, 4-MBA bonds to TiO2 surfaces (both anatase and rutile) primarily through its carboxyl group in a bidentate fashion. [] The phenyl ring maintains a specific orientation, approximately 70° from the surface, on both TiO2 polymorphs. []
ANone: The molecular formula of 4-Mercaptobenzoic acid is C7H6O2S, and its molecular weight is 154.19 g/mol.
A: 4-MBA exhibits distinct peaks in various spectroscopic techniques:* Infrared (IR) Spectroscopy: Sharp O-H stretch band and a high-frequency non-hydrogen-bonded carbonyl stretch band, indicating isolated carboxylic acid functionality. []* Raman Spectroscopy: Characteristic peaks are observed, with specific bands (e.g., around 1697 cm-1 for -COOH and 1414 cm-1 for -COO-) shifting depending on the protonation state of the carboxyl group. [, ]* X-ray Photoelectron Spectroscopy (XPS): Provides information on the chemical state and bonding environment of sulfur and other atoms in 4-MBA. [, , ]* Near-Edge X-ray Absorption Fine Structure (NEXAFS): Offers insights into the orientation and electronic structure of the 4-MBA molecule upon adsorption on various surfaces. []
A: Yes, 4-MBA SAMs can alter the hydrophobicity of surfaces. For example, gold surfaces modified with 4-MBA become hydrophobic towards water. []
A: While not a traditional catalyst, 4-MBA plays a crucial role in facilitating electron transfer in certain systems. For instance, in Quantum Dot Sensitized Solar Cells (QDSSCs), 4-MBA doped polyaniline on carbon nanotubes enhances electron transfer from the quantum dots to the electrode, improving the cell's efficiency. []
A: Yes, the interaction of 4-MBA with metal surfaces makes it suitable for sensing applications. For example, 4-MBA modified gold nanoparticles have been used for the colorimetric detection of Cr3+ ions in aqueous solutions. []
A: Yes, Density Functional Theory (DFT) calculations have been employed to understand the adsorption behavior of 4-MBA on metal surfaces. [, ] These calculations provide insights into the energetics, bonding, and electronic structure of the 4-MBA-metal interface.
A: The position of the carboxyl group significantly influences the self-assembly and electroless copper deposition on gold. Research shows that copper deposition occurs on 4-MBA SAMs but not on 3-Mercaptobenzoic acid, suggesting the importance of the para position of the carboxylic acid group. []
ANone: Several analytical techniques are employed to characterize and quantify 4-MBA:
A: Yes, studies have investigated the degradation of 4-MBA using advanced oxidation processes like Fenton and photo-Fenton reactions. [] These methods effectively degrade 4-MBA, and the degradation products have been characterized. []
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